2,4,6-Tris(diethylamino)-1,3,5-triazine

Beschreibung

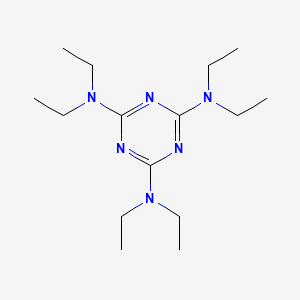

2,4,6-Tris(diethylamino)-1,3,5-triazine is a symmetrically substituted triazine derivative characterized by three diethylamino groups attached to the 1,3,5-triazine core. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where chlorine atoms are replaced by diethylamino groups under controlled conditions . The diethylamino substituents confer unique electronic and steric properties, making it valuable in applications such as catalysis, coordination chemistry, and materials science. Its synthesis typically involves stepwise substitution reactions with diethylamine, ensuring high selectivity and yield .

Eigenschaften

CAS-Nummer |

2827-49-8 |

|---|---|

Molekularformel |

C15H30N6 |

Molekulargewicht |

294.44 g/mol |

IUPAC-Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexaethyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C15H30N6/c1-7-19(8-2)13-16-14(20(9-3)10-4)18-15(17-13)21(11-5)12-6/h7-12H2,1-6H3 |

InChI-Schlüssel |

RLMGHKMNVDBCSB-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NC(=NC(=N1)N(CC)CC)N(CC)CC |

Kanonische SMILES |

CCN(CC)C1=NC(=NC(=N1)N(CC)CC)N(CC)CC |

Andere CAS-Nummern |

2827-49-8 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine (TPT)

- Structure: Pyridyl groups replace diethylamino substituents, creating a planar, π-conjugated system.

- Applications: TPT forms coordination polymers and supramolecular frameworks due to its nitrogen-rich structure . For example, TPT acts as a template in synthesizing water-soluble porphyrin nanorings .

- Key Difference: Unlike the electron-donating diethylamino groups in 2,4,6-tris(diethylamino)-1,3,5-triazine, pyridyl groups enhance π-π stacking and metal coordination, favoring applications in sensing and catalysis .

2,4,6-Tris(5-bromo-2-thienyl)-1,3,5-triazine

- Structure : Thiophene substituents introduce sulfur atoms and bromine for further functionalization.

- Applications : Used in optoelectronic materials due to extended conjugation and halogen reactivity .

- Key Difference: Bromothiophene groups enable cross-coupling reactions, a feature absent in the diethylamino derivative .

2,4,6-Triamino-1,3,5-triazine (Melamine)

- Structure: Amino groups replace diethylamino substituents.

- Applications: Widely used in resins, laminates, and flame retardants. However, melamine is notorious for toxicity when combined with cyanuric acid, forming kidney-damaging crystals .

Isomeric Triazines: 1,2,4-Triazines

- Structure : 1,2,4-Triazines differ in nitrogen atom positioning, leading to distinct electronic properties.

- Applications: Known for biological activity, including antibiotic and anticancer properties. For example, hybrid 2-imino-coumarin-triazine derivatives exhibit cytotoxicity (IC50: 1.51–2.60 µM) .

- Key Difference: 1,3,5-Triazines (e.g., this compound) are more thermally stable and synthetically versatile, whereas 1,2,4-triazines are bioactive but less stable .

Functional Comparisons

Catalytic and Coordination Chemistry

- This compound: Serves as a ligand for Cu(I) coordination polymers, forming 1D chains with luminescent properties .

- 2,4,6-Tris(pyrazolyl)-1,3,5-triazine : Forms tetranuclear copper clusters with catalytic activity in oxidation reactions .

Optical and Electronic Properties

- Star-Shaped Triazine-Carbazole Hybrids (TR1–TR3) : Exhibit solvatochromism and high emission quantum yields, making them suitable for OLEDs .

- 2,4,6-Tris(benzylamino)-1,3,5-triazine Derivatives: Show nonlinear optical (NLO) activity with second-harmonic generation (SHG) in noncentrosymmetric crystals .

Data Tables

Table 1: Structural and Functional Comparison of Selected Triazines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.